5-Bromo-2-(1,3-dioxolan-2-yl)pyridine

Overview

Description

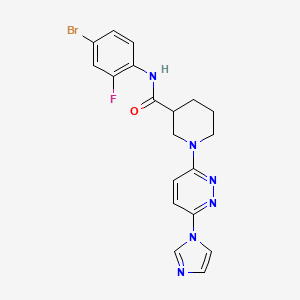

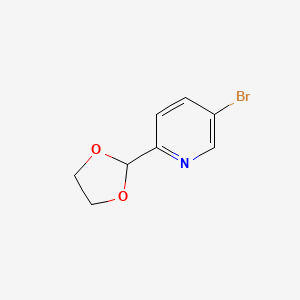

“5-Bromo-2-(1,3-dioxolan-2-yl)pyridine” is a chemical compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 . It is a derivative of pyridine, which is a basic heterocyclic organic compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8BrNO2/c9-6-2-1-3-10-7 (6)8-11-4-5-12-8/h1-3,8H,4-5H2 . This indicates that the molecule consists of a pyridine ring with a bromine atom and a 1,3-dioxolane group attached to it .Physical and Chemical Properties Analysis

This compound has a molecular weight of 230.06 . The physical form and other specific physical and chemical properties of this compound are not well documented in the available literature.Scientific Research Applications

Synthesis of Novel Derivatives

Synthesis of Meldrum’s Acid Derivatives : A study by Kuhn et al. (2003) described the synthesis of 1-{2,2-dimethyl-4,6-dioxo-5-(1-pyridinio)-1,3-dioxan-5-yl}pyridinium ylide, a new route to Meldrum’s acid derivatives using 2-Bromo-5,5-dimethyl-4,6-dioxo-1,3-dioxine (Kuhn, Al-Sheikh, & Steimann, 2003).

Synthesis of Heterocyclic Systems : Another study by Bogolyubov et al. (2004) utilized 4-(Bromomethylene)-5,5-dimethyl-1,3-dioxolan-2-one as a “Masked” α-Bromo-α'-Hydroxy Ketone in the synthesis of various heterocyclic systems (Bogolyubov, Chernysheva, & Semenov, 2004).

Spectroscopic and Optical Studies

Spectroscopic Characterization : Vural and Kara (2017) performed spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, including Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies (Vural & Kara, 2017).

Photoinduced Tautomerization Studies : Vetokhina et al. (2012) investigated photoinduced tautomerization in 2-(1H-pyrazol-5-yl)pyridines and related derivatives, providing insights into the excited-state dynamics of such compounds (Vetokhina et al., 2012).

Biological and Medicinal Applications

Antimicrobial and Antitumor Activities : A study by Liu et al. (1996) synthesized and evaluated 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone, including derivatives of 5-Bromo-2-(1,3-dioxolan-2-yl)pyridine, for their antimicrobial and antitumor activities (Liu et al., 1996).

Inhibitory Effect on Ribonucleotide Reductase : Another study by Liu et al. (1996) also reported on the inhibitory effect of these compounds on ribonucleotide reductase activity and their in vitro and in vivo antineoplastic activity against L1210 leukemia (Liu, Lin, Cory, Cory, & Sartorelli, 1996).

Chemical and Physical Characterization

Synthesis of Organometallic Complexes : Research by Heard et al. (2003) focused on synthesizing tricarbonylrhenium(I) halide complexes with chiral non-racemic 2-(dioxolanyl)-6-(dioxanyl)pyridine ligands, contributing to the understanding of organometallic chemistry involving such ligands (Heard, King, Sroisuwan, & Kaltsoyannis, 2003).

Fluorescence Properties of Pyridine Derivatives : Girgis, Kalmouch, and Hosni (2004) synthesized a variety of N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters and evaluated their fluorescence properties, contributing to the understanding of the optical characteristics of these compounds (Girgis, Kalmouch, & Hosni, 2004).

Safety and Hazards

Properties

IUPAC Name |

5-bromo-2-(1,3-dioxolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-6-1-2-7(10-5-6)8-11-3-4-12-8/h1-2,5,8H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYCADPDVDFTZFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=NC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2811504.png)

![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2811508.png)

![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(tert-butyl)urea](/img/structure/B2811515.png)